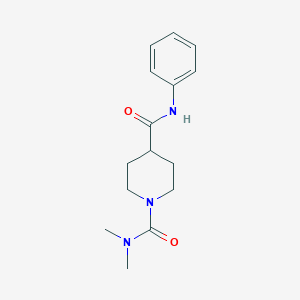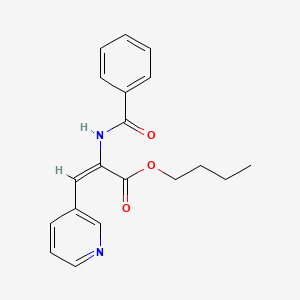![molecular formula C20H27NO6 B5310994 N-allyl-N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B5310994.png)
N-allyl-N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-propen-1-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-propen-1-amine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is a member of the class of compounds known as arylamino-alkenes and has been synthesized and studied extensively in recent years.
Mechanism of Action
The mechanism of action of N-allyl-N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-propen-1-amine oxalate involves the inhibition of key enzymes involved in cell division and growth. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its potential as a chemotherapeutic agent, N-allyl-N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-propen-1-amine oxalate has also been shown to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-allyl-N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-propen-1-amine oxalate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and potential treatments for cancer. However, one limitation of using this compound in lab experiments is that it may have toxic effects on normal cells, which can make it difficult to study its effects on cancer cells in isolation.
Future Directions
There are several future directions for research involving N-allyl-N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-propen-1-amine oxalate. One area of research is the development of more potent analogs of this compound that may have improved anti-cancer activity. Another area of research is the investigation of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Finally, there is a need for further research to better understand the toxicity of this compound and its effects on normal cells.
Synthesis Methods
The synthesis of N-allyl-N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-propen-1-amine oxalate involves several steps. The starting material for the synthesis is 2-methoxy-4-(1-propen-1-yl)phenol, which is reacted with allylamine to form the intermediate product N-allyl-2-(2-methoxy-4-(1-propen-1-yl)phenoxy)ethylamine. This intermediate is then reacted with acrolein to form the final product, N-allyl-N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-propen-1-amine oxalate.
Scientific Research Applications
N-allyl-N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-propen-1-amine oxalate has been used in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has potential as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.C2H2O4/c1-5-8-16-9-10-17(18(15-16)20-4)21-14-13-19(11-6-2)12-7-3;3-1(4)2(5)6/h5-10,15H,2-3,11-14H2,1,4H3;(H,3,4)(H,5,6)/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMKKTOCBVKNHK-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN(CC=C)CC=C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN(CC=C)CC=C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,5-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5310923.png)
![2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5310954.png)
![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5310962.png)
![N-cyclopentyl-7-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310967.png)

![2-[2-(2-bromophenyl)vinyl]-4-quinolinol](/img/structure/B5310980.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-pyran-4-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5310981.png)
![benzyl N-[2-(benzoylamino)-3-phenylacryloyl]-beta-alaninate](/img/structure/B5310988.png)

![2-[(2S,5R)-2,5-dimethyl-1-piperazinyl]-4-(2,6-dimethyl-3-pyridinyl)pyrimidine dihydrochloride](/img/structure/B5311011.png)
![rel-(1R,3S)-3-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5311023.png)
![7-(2,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5311028.png)
![7-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5311035.png)